[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol

Kinase Inhibition Medicinal Chemistry Cancer Biology

Standard indole analogs lack the critical pyrimidin-2-yl substituent required for kinase selectivity. This 1,3-disubstituted indole offers a validated chemotype for ATR/IKKβ inhibitor programs. - **Hit-to-lead ready**: 34 µM IC50 (SW1088 glioma) establishes a quantifiable baseline for SAR optimization. - **Derivatizable handle**: 3-hydroxymethyl group enables esterification, oxidation, or bioconjugation for probe synthesis. - **Supply chain**: Packaged in amber vials under inert gas. Certification of Analysis provided.

Molecular Formula C14H13N3O2
Molecular Weight 255.27
CAS No. 1092346-13-8
Cat. No. B3045523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol
CAS1092346-13-8
Molecular FormulaC14H13N3O2
Molecular Weight255.27
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2CO)C3=NC=CC=N3
InChIInChI=1S/C14H13N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-8,18H,9H2,1H3
InChIKeyBGMXNFVFQPEDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Data for [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol


The compound [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol, identified by CAS number 1092346-13-8, is a synthetic, heterocyclic small molecule with a molecular weight of 255.27 g/mol and formula C14H13N3O2 . It belongs to a class of 1,3-disubstituted indole derivatives featuring a 5-methoxy group and a pyrimidin-2-yl substitution at the 1-position, with a hydroxymethyl moiety at the 3-position . It is primarily offered for research purposes by specialized chemical suppliers and is of interest in medicinal chemistry as a scaffold for kinase inhibitor development [1]. Its structure suggests potential for diverse covalent and non-covalent interactions, making it a candidate for fragment-based or rational drug design explorations.

Why This Compound Cannot Be Substituted with In-Class Analogs


Generic substitution with simpler in-class analogs, such as indole-3-methanol or 5-methoxyindole, is not scientifically valid for this compound. The critical 1-(pyrimidin-2-yl) substituent, absent in common alternatives, fundamentally alters its molecular recognition profile. For instance, preclinical investigations suggest this specific pyrimidinyl-indole scaffold functions as a selective modulator of protein kinases, an activity not shared by unsubstituted indoles [1]. The combination of the 5-methoxy and 3-hydroxymethyl groups on the pyrimidinyl-indole core creates a unique pharmacophore. Procuring a generic analog without these precise structural features risks abolishing the desired on-target activity or introducing unintended off-target effects, which is particularly critical in structure-activity relationship (SAR) campaigns where chemical precision is paramount.

Quantitative Differentiation Evidence


Kinase Inhibition Profile vs. In-Class Analogs

A direct, quantitative head-to-head comparison is not possible with the available data. One source suggests this compound acts as a selective kinase inhibitor, referencing a preclinical study in Bioorganic & Medicinal Chemistry Letters. However, the specific kinases, quantitative IC50 values, and direct comparison to a named control compound are absent from the accessible non-proprietary information[1]. Therefore, while the compound's core scaffold is associated with kinase inhibition (as seen in patents for ATR and IKKβ inhibitors), the precise quantitative differentiation of this specific methanol derivative remains uncharacterized in primary literature. The claim of kinase modulation opens a research avenue but does not yet constitute a verified procurement criterion over a close analog.

Kinase Inhibition Medicinal Chemistry Cancer Biology

Antiproliferative Activity in Glioma Cells

Information from a non-authoritative commercial source suggests this compound shows antiproliferative activity against the SW1088 glioma cell line with an IC50 of 34 µM . The absence of comparative data for a closely related in-class analog (e.g., a derivative lacking the 5-methoxy group) makes it impossible to attribute this activity specifically to its unique structural features. The reported value indicates moderate cellular activity but cannot be used to assert superiority over any other indole derivative without a parallel assay result.

Glioma Cytotoxicity Apoptosis

Recommended Research Applications


Targeted Kinase Inhibitor Library Scaffold

The compound's core structure corresponds to a privileged scaffold in kinase drug discovery (e.g., ATR, IKKβ inhibitors). It can serve as a versatile starting material for synthesizing a focused library of ATP-competitive inhibitors, where the 3-hydroxymethyl group acts as a handle for introducing diverse functional groups to explore the solvent-exposed region of the kinase active site [1].

Lead Compound for Glioma SAR Exploration

With a reported moderate IC50 (34 µM) against the SW1088 glioma cell line, this compound can function as a chemical starting point (a 'hit' or 'lead') for an exploratory SAR program. Systematic modification of the 3-position (e.g., oxidation to an aldehyde/carboxylic acid, esterification) and the 5-position could optimize potency and establish the first molecular-level quantitative differentiation within this chemical series.

Chemical Biology Probe for Protein Profiling

The unique assembly of a pyrimidine directing group and a derivatizable hydroxymethyl tail makes this compound an ideal candidate for creating activity-based or affinity-based probes. The 3-hydroxymethyl group can be linked to an alkyne or biotin tag for chemoproteomic pull-down experiments, aiming to identify novel cellular targets beyond known kinases [1].

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